Global Transcriptomic Classification: J912 Clusters with PR Antagonists, Distinct from Asoprisnil and J1042
In a head-to-head gene expression profiling study using Affymetrix HG-U133Plus2.0 arrays in T47D breast cancer cells, O-Desmethyl-asoprisnil (J912) demonstrated a transcriptional program that clustered with pure and mixed PR antagonists (mifepristone, onapristone, ZK 137316), whereas asoprisnil (J867) and J1042 grouped together with a more agonistic SPRM signature . This study directly compared J912 against asoprisnil, J1042, mifepristone, onapristone, lonaprisan, and the pure agonist R5020 under identical experimental conditions.
| Evidence Dimension | Genome-wide transcriptomic clustering (PR modulator classification) |
|---|---|
| Target Compound Data | J912 grouped with PR antagonists (mifepristone, onapristone, ZK 137316) |
| Comparator Or Baseline | Asoprisnil and J1042 grouped together in a distinct SPRM cluster; R5020 (pure agonist) formed a separate agonist cluster |
| Quantified Difference | Qualitative cluster separation: J912 co-clustered with antagonists, not with asoprisnil/J1042 SPRM cluster |
| Conditions | T47D human breast cancer cells; Affymetrix GeneChip HG-U133Plus2.0; 24-hour treatment; gene expression profiling |
Why This Matters
Procurement of J912 instead of asoprisnil is essential for experiments requiring a PR antagonist-like transcriptional response, as the two compounds produce non-interchangeable gene expression signatures under identical assay conditions.
- [1] Afhüppe W, Sommer A, Müller J, Schwede W, Fuhrmann U, Möller C. Global gene expression profiling of progesterone receptor modulators in T47D cells provides a new classification system. J Steroid Biochem Mol Biol. 2009 Jan;113(1-2):105-15. PMID: 19130882. View Source
